molecular formula C14H14N2O4 B2809606 Methyl 2-(2,4-dimethyloxazole-5-carboxamido)benzoate CAS No. 862829-23-0

Methyl 2-(2,4-dimethyloxazole-5-carboxamido)benzoate

Cat. No.: B2809606
CAS No.: 862829-23-0
M. Wt: 274.276
InChI Key: GQZSWSRKYGUCKV-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dimethyloxazole-5-carboxamido)benzoate is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a benzoate ester group and a carboxamido group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,4-dimethyloxazole-5-carboxamido)benzoate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Benzoate Ester Group: The benzoate ester group can be introduced via esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst like sulfuric acid.

    Attachment of the Carboxamido Group: The carboxamido group can be introduced through an amide coupling reaction using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole ring, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the ester or amide functionalities, converting them to alcohols or amines, respectively.

    Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Methyl 2-(2,4-dimethyloxazole-5-carboxamido)benzoate has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its heterocyclic structure.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industrial Applications: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-dimethyloxazole-5-carboxamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity. The benzoate and carboxamido groups can enhance its solubility and bioavailability.

Comparison with Similar Compounds

  • Methyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate
  • 2,4-Disubstituted thiazoles
  • Indole derivatives

Comparison:

  • Methyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate: Similar structure but with different substitution pattern on the benzoate ring, leading to variations in chemical reactivity and biological activity.
  • 2,4-Disubstituted thiazoles: Thiazoles contain sulfur instead of oxygen in the ring, which can significantly alter their electronic properties and reactivity.
  • Indole derivatives: Indoles have a fused benzene and pyrrole ring system, offering different biological activities and applications compared to oxazoles.

Methyl 2-(2,4-dimethyloxazole-5-carboxamido)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-8-12(20-9(2)15-8)13(17)16-11-7-5-4-6-10(11)14(18)19-3/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZSWSRKYGUCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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